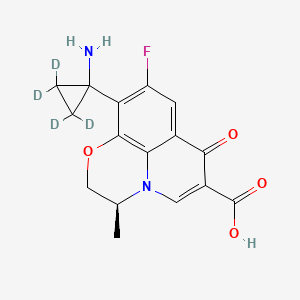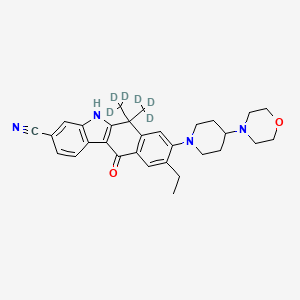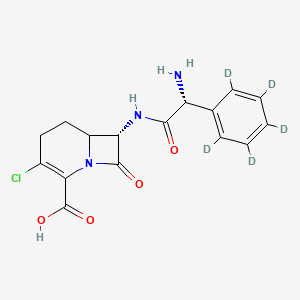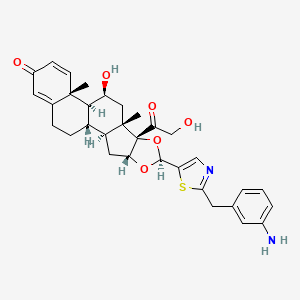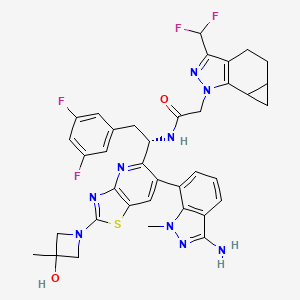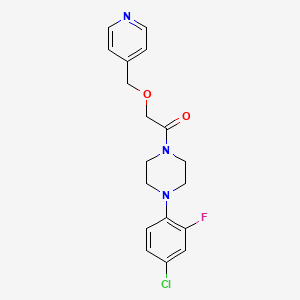
mGluR5 modulator 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “mGluR5 modulator 1” is a chemical agent that interacts with the metabotropic glutamate receptor 5 (mGluR5). This receptor is a G-protein coupled receptor predominantly found in the brain, particularly in regions such as the hippocampus, striatum, and cortex. mGluR5 plays a crucial role in modulating synaptic plasticity, learning, and memory. It has also been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic interventions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mGluR5 modulator 1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve:
Formation of Core Structure: The initial step often involves the construction of the core structure, which can be achieved through various organic reactions such as cyclization or condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the activity of the modulator. This can include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure consistency, efficiency, and safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
mGluR5 modulator 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
mGluR5 modulator 1 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Drug Development: This compound serves as a lead compound in the development of new drugs targeting mGluR5 for the treatment of central nervous system disorders.
Pharmacology: It is used in pharmacological studies to explore the effects of modulating mGluR5 activity on cellular and molecular processes.
Mecanismo De Acción
mGluR5 modulator 1 exerts its effects by binding to the metabotropic glutamate receptor 5. This binding can either enhance or inhibit the receptor’s activity, depending on the nature of the modulator (positive or negative). The modulation of mGluR5 activity affects various intracellular signaling pathways, including:
Gq Protein Pathway: Activation of mGluR5 leads to the activation of Gq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG).
Mitogen-Activated Protein Kinase (MAPK) Pathway: mGluR5 activation can also stimulate the MAPK pathway, leading to the phosphorylation of various downstream targets involved in cell growth, differentiation, and survival.
Comparación Con Compuestos Similares
mGluR5 modulator 1 can be compared with other similar compounds, such as:
Fenobam: A non-competitive antagonist of mGluR5, studied for its anxiolytic and antidepressant effects.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for mGluR5. Its ability to modulate the receptor’s activity with high precision makes it a valuable tool in both basic research and drug development .
Propiedades
Fórmula molecular |
C18H19ClFN3O2 |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
1-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]-2-(pyridin-4-ylmethoxy)ethanone |
InChI |
InChI=1S/C18H19ClFN3O2/c19-15-1-2-17(16(20)11-15)22-7-9-23(10-8-22)18(24)13-25-12-14-3-5-21-6-4-14/h1-6,11H,7-10,12-13H2 |
Clave InChI |
OARMBUFDWXNMIR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C(=O)COCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


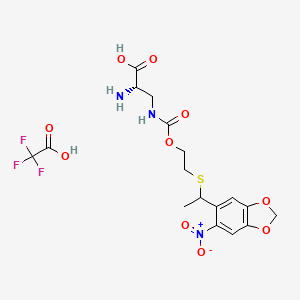
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4](/img/structure/B15142568.png)



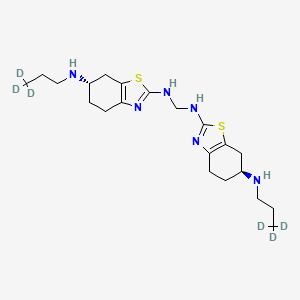
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(trideuteriomethyl)sulfanium;hydrogen sulfate;sulfuric acid](/img/structure/B15142613.png)
